molecular formula C18H14N4 B13894146 6-(4-Methylimidazol-1-yl)-2-phenylquinazoline

6-(4-Methylimidazol-1-yl)-2-phenylquinazoline

Cat. No.: B13894146
M. Wt: 286.3 g/mol
InChI Key: NXNLFYOOYJDWGL-UHFFFAOYSA-N
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Description

6-(4-Methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties These structures are known for their significant biological and pharmacological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenylquinazoline typically involves the formation of the imidazole ring followed by its attachment to the quinazoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-phenylquinazoline and 4-methylimidazole can be catalyzed by Lewis acids such as BF3·OEt2 in the presence of oxidizing agents like tert-butyl hydroperoxide (TBHP) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are also common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroquinazolines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

6-(4-Methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the imidazole ring, making it less versatile in biological applications.

    4-Methylimidazole: Lacks the quinazoline ring, limiting its potential as a drug candidate.

    6-(1H-Imidazol-1-yl)-2-phenylquinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its biological activity.

Uniqueness

6-(4-Methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer a broad range of biological activities. The methyl group on the imidazole ring can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)-2-phenylquinazoline

InChI

InChI=1S/C18H14N4/c1-13-11-22(12-20-13)16-7-8-17-15(9-16)10-19-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

NXNLFYOOYJDWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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